molecular formula C13H11NO2 B079632 (2-Aminophenyl)(2-hydroxyphenyl)methanone CAS No. 13134-93-5

(2-Aminophenyl)(2-hydroxyphenyl)methanone

Cat. No.: B079632
CAS No.: 13134-93-5
M. Wt: 213.23 g/mol
InChI Key: IIKFGNLMLHVIDC-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(2-hydroxyphenyl)methanone is a bifunctional aromatic ketone featuring both an o-aminophenyl and an o-hydroxyphenyl group attached to a central carbonyl moiety. This compound’s structure enables unique electronic and steric interactions due to the proximity of the amino (–NH₂) and hydroxyl (–OH) groups, which can participate in hydrogen bonding, intramolecular charge transfer, and metal chelation. For instance, related compounds like (2-hydroxyphenyl)(pyrazolo[3,4-b]pyridin-5-yl)methanones (e.g., 3e–3h) exhibit robust thermal stability (melting points: 117–205°C) and distinct spectral profiles . Similarly, (2-aminophenyl)(aryl)methanone derivatives are pivotal intermediates in synthesizing heterocycles like indoloquinolines and oxindoles .

Properties

IUPAC Name

(2-aminophenyl)-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKFGNLMLHVIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561983
Record name (2-Aminophenyl)(2-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13134-93-5
Record name (2-Aminophenyl)(2-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation with Modified Substrate Activation

The Friedel-Crafts acylation remains a cornerstone for synthesizing benzophenone derivatives. For (2-aminophenyl)(2-hydroxyphenyl)methanone, this method involves the reaction of 2-aminophenol with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) at 0–5°C in anhydrous dichloromethane typically achieves yields of 68–72% . However, competing side reactions, such as over-acylation or hydroxyl group oxidation, necessitate precise stoichiometric control.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading1.2–1.5 eq AlCl₃<5% deviation
Temperature0–5°CPrevents decomposition
SolventAnhydrous CH₂Cl₂Minimizes hydrolysis

Post-reduction steps using sodium borohydride (NaBH₄) in methanol stabilize the aminophenyl group, enhancing overall yield to 78% . This method’s scalability is limited by the hygroscopic nature of AlCl₃, necessitating inert atmosphere conditions.

Ullmann-Type Coupling for Regioselective Synthesis

Ullmann coupling between 2-iodophenol and 2-nitrobenzaldehyde derivatives offers a regioselective pathway. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours facilitate the formation of the benzophenone backbone, followed by nitro group reduction using H₂/Pd-C . This two-step process achieves 65% overall yield with >95% regioselectivity.

Advantages:

  • Avoids acidic conditions, preserving hydroxyl and amino groups.

  • Compatible with electron-deficient aryl halides.

Limitations:

  • Requires stoichiometric copper, complicating purification.

  • Extended reaction times increase energy costs.

Alkyllithium-Mediated Coupling (Patent-Based Synthesis)

A high-yield method patented by employs N-methoxy-N-methylanthranilamide and 2-bromophenol in tetrahydrofuran (THF) with n-butyllithium (n-BuLi) at −78°C. The alkyllithium reagent generates a phenoxide intermediate, which reacts with the amide to form the ketone linkage.

Reaction Scheme:

  • Lithiation: 2-Bromophenol + n-BuLi → 2-lithiophenoxide

  • Nucleophilic Acylation: Lithiophenoxide + N-methoxy-N-methylanthranilamide → Ketone intermediate

  • Demethylation: HCl-mediated cleavage of methoxy group → Final product

Optimized Conditions:

  • Temperature: −78°C (dry ice/acetone bath)

  • Solvent: THF/hexane (3:1 v/v)

  • Yield: 82–85% after column chromatography

Critical Considerations:

  • Moisture sensitivity necessitates Schlenk line techniques.

  • Excess n-BuLi leads to over-lithiation and byproducts.

Multi-Step Synthesis via Isatoic Anhydride Intermediate

Isatoic anhydride (1H-benzo[d] oxazine-2,4-dione) serves as a versatile precursor. Reacting isatoic anhydride with N,O-dimethylhydroxylamine hydrochloride in ethanol with triethylamine produces an activated amide, which undergoes coupling with 2-hydroxyphenylmagnesium bromide . Subsequent acid hydrolysis yields the target compound.

Stepwise Efficiency:

StepReactionYield
1Amide formation89%
2Grignard coupling76%
3Hydrolysis91%
Total 62%

This method’s modularity allows for introducing substituents on either phenyl ring, making it valuable for analog synthesis.

Solid-Phase Synthesis for High-Throughput Applications

Recent adaptations use polymer-supported reagents to minimize purification. Wang resin-bound 2-aminophenol reacts with 2-hydroxybenzoic acid via carbodiimide coupling (EDC/HOBt), followed by cleavage with trifluoroacetic acid (TFA) . While yields are moderate (58–63%), this approach enables parallel synthesis of derivatives for structure-activity relationship (SAR) studies.

Benefits:

  • Reduces solvent waste by 40% compared to solution-phase methods.

  • Automation-compatible for library generation.

Chemical Reactions Analysis

Phenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form thioureas.

    Alcohols and Thiols: Used in addition reactions to form adducts.

    Cyclization Reagents: Various reagents can induce cyclization to form heterocyclic compounds.

Major Products Formed:

    Thioureas: Formed from the reaction with amines.

    Heterocyclic Compounds: Formed through cyclization reactions.

    Adducts: Formed from addition reactions with nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to (2-Aminophenyl)(2-hydroxyphenyl)methanone exhibit potential anticancer properties. For instance, studies have shown that phenolic compounds can modify proteins and enzymes, leading to apoptosis in cancer cells. The ability of this compound to inhibit specific enzyme pathways involved in cancer progression is of particular interest .

Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders. This compound derivatives have been evaluated for their inhibitory effects on tyrosinase activity. In vitro studies demonstrated that certain derivatives significantly inhibited tyrosinase, suggesting their potential as anti-melanogenic agents .

Biochemistry

Role in Enzyme Activity
The compound plays a crucial role in biochemical assays aimed at understanding enzyme mechanisms. For example, it has been used as a substrate or inhibitor in studies evaluating the activity of various enzymes, including those involved in metabolic pathways related to phenolic compounds .

Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress in biological systems. Studies indicate that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications .

Materials Science

Photopolymerization Applications
In materials science, this compound has been investigated for its use in photopolymerization processes. The compound can serve as a photoinitiator in the synthesis of polymers with enhanced thermal stability and chemical resistance . This application is particularly relevant in the development of advanced coatings and adhesives.

Summary of Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines through enzyme modulation .
Study 2Tyrosinase InhibitionIdentified as an effective inhibitor with IC50 values lower than standard inhibitors like kojic acid .
Study 3Antioxidant PropertiesShowed significant free radical scavenging activity, indicating potential health benefits .
Study 4PhotopolymerizationUsed as a photoinitiator for polymer synthesis with improved properties .

Mechanism of Action

Phenylisothiocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This modification can alter the function of these biomolecules, leading to various biological effects. For example, in the Edman degradation process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved and identified .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and alter reactivity in cross-coupling reactions .
  • Ortho-substitution (e.g., –OH, –NH₂) promotes intramolecular hydrogen bonding, as seen in (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one, which forms C–H···O interactions .

Heterocyclic Derivatives

Heterocyclic methanones, such as pyrazolo-pyridine hybrids, exhibit enhanced bioactivity and solubility:

Compound (from ) Yield (%) Melting Point (°C) Spectral Data (¹H NMR δ, ppm) Bioactivity
3e : (2-Hydroxyphenyl)(pyrazolo-pyridinyl)methanone 97 188.7–189.2 Aromatic protons: 7.2–8.5 Antifungal
3h : (2-Hydroxyphenyl)(3-methyl-pyrazolo-pyridinyl)methanone 95 117.6–118.3 Methyl group: 2.4 Antibacterial

Comparison :

  • Pyrazole-pyridine hybrids (e.g., 3e ) show higher melting points and bioactivity compared to alkyl-substituted analogs (e.g., 3h ), likely due to extended π-conjugation .
  • The hydroxyphenyl group in these derivatives enhances hydrogen-bonding capacity, improving interactions with biological targets .

Chalcone Analogues

Chalcones with aminophenyl or hydroxyphenyl groups highlight the role of conjugation and substituents:

Compound (from ) Structure Key Interactions Applications
(E)-1-(2-Hydroxyphenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one Hydroxyphenyl + thiophene C–H···O, O–H···O Fluorescent materials
(E)-1-(2-Aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one Aminophenyl + thiophene N–H···S, C–H···π Potential chemosensors

Key Insight :

  • The aminophenyl group enables stronger intermolecular interactions (e.g., N–H···S) compared to hydroxyphenyl derivatives, altering solubility and optoelectronic properties .

Physicochemical Properties

  • Hydrogen Bonding: Ortho-substituted –NH₂ and –OH groups facilitate intramolecular hydrogen bonding, reducing solubility in nonpolar solvents but enhancing stability in polar media .
  • Thermal Stability: Derivatives like 3e (m.p. 188–189°C) demonstrate higher thermal resilience than non-ortho-substituted analogs .
  • Spectral Features: ¹H NMR: Aromatic protons in ortho-aminophenyl groups resonate at δ 6.8–7.5, while hydroxyl protons appear as broad singlets (δ 9–12) . HRMS: Precise molecular ion peaks ([M+H]⁺) confirm structural integrity, as seen in pyrazolo-pyridine derivatives (e.g., 3e: Calc. 401.12, Found 401.11) .

Biological Activity

(2-Aminophenyl)(2-hydroxyphenyl)methanone, also known as 2-amino-2'-hydroxybenzophenone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H11N1O2
  • Molecular Weight : 227.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis
A549 (Lung Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical Cancer)10.5Cell cycle arrest

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

In vitro studies have demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines. The following data illustrates its effectiveness:

  • Reduction in PGE2 Levels : At a concentration of 5 µM, this compound reduced PGE2 levels by approximately 86% in HCA-7 cells, indicating potent anti-inflammatory effects .

Case Studies

  • Study on Breast Cancer Cells :
    A study conducted on MCF-7 cells showed that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
  • Inflammation Model :
    In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for (2-Aminophenyl)(2-hydroxyphenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling. For example, Friedel-Crafts reactions using aluminum chloride (AlCl₃) as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C can yield aromatic ketones. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–12 hours under reflux) to minimize side products like over-acylated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC : C18 column with methanol/water (70:30) mobile phase to assess purity (>95%).
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 6.5–8.0 ppm and carbonyl (C=O) at ~190–200 ppm.
  • FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), -NH₂ (~3400 cm⁻¹), and -OH (~3200 cm⁻¹) .
    • Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 213.1 (calculated for C₁₃H₁₁NO₂).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Solubility:

  • High in polar aprotic solvents (DMSO, DMF).
  • Moderate in ethanol and methanol; insoluble in hexane. Stability:
  • Sensitive to light and moisture. Store at –20°C under inert gas (N₂/Ar).
  • Degradation observed in acidic conditions (pH < 4), leading to hydrolysis of the ketone group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model electron density distributions. The amino (–NH₂) and hydroxyl (–OH) groups are strong activating substituents, directing electrophiles to para and ortho positions on their respective rings. Frontier Molecular Orbital (FMO) analysis reveals HOMO localization on the aminophenyl ring, favoring nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.
  • Control compounds : Use reference agents (e.g., ampicillin for bacteria, doxorubicin for cancer cells).
  • Meta-analysis : Compare data across studies using standardized units (e.g., IC₅₀ in µM) .

Q. How do steric and electronic effects influence the compound’s coordination chemistry with transition metals?

The carbonyl oxygen and amino group act as bidentate ligands. Electronic effects:

  • Electron-donating –NH₂ enhances metal-ligand bond strength (e.g., Cu²⁺ complexes show λₘₐₓ shifts in UV-Vis).
  • Steric hindrance from the hydroxyphenyl group reduces coordination geometry flexibility, favoring square planar over octahedral complexes in Ni²⁺/Pd²⁺ systems .

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